molecular formula C20H21N3O2S B2638432 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207007-18-8

2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2638432
CAS RN: 1207007-18-8
M. Wt: 367.47
InChI Key: LDSULRRKQAVTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoinduced Oxidative Annulation

A study describes a photoinduced direct oxidative annulation process involving 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates. This method, which does not require transition metals or oxidants, allows for the synthesis of highly functionalized polyheterocyclic compounds, including 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones and 1-(5-hydroxyfuran/thieno/pyrrolo[3,2-e]benzofuran-4-yl)ethanones, demonstrating the potential of furan-2-ylmethyl derivatives in synthetic organic chemistry (Jin Zhang et al., 2017).

Anticancer Activity

Another study focused on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives from various amines, including furan-2-ylmethanamine. These compounds were evaluated for their anticancer activity, suggesting the potential of furan-2-ylmethyl derivatives in developing new anticancer agents (Sandeep Kumar et al., 2013).

Synthesis and Reactions for Antiviral Activity

The synthesis and reactions of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives were explored, including compounds with potential antiviral activity against HSV1 and HAV-MBB. This highlights the versatility of furan-2-ylmethyl derivatives in synthesizing heterocyclic compounds with possible therapeutic applications (F. Attaby et al., 2006).

Catalytic Oxidation Property

Research on the synthesis of a ruthenium complex based on 2,6-Bis(1-(phenyl)-1H-benzo[d]imidazol-2-yl)pyridine and 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)benzoate demonstrated the catalytic oxidation of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-Benzo[d]imidazol-2-yl)ethanone. This study illustrates the application of furan-2-ylmethyl derivatives in catalysis and organic synthesis (Sheng-Gui Liu et al., 2017).

properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-19(22-10-4-5-11-22)15-26-20-21-13-18(16-7-2-1-3-8-16)23(20)14-17-9-6-12-25-17/h1-3,6-9,12-13H,4-5,10-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSULRRKQAVTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.